molecular formula C7H12ClN B3003676 (1R)-1-Cyclobutylprop-2-yn-1-amine;hydrochloride CAS No. 2408938-18-9

(1R)-1-Cyclobutylprop-2-yn-1-amine;hydrochloride

Cat. No.: B3003676
CAS No.: 2408938-18-9
M. Wt: 145.63
InChI Key: QRXIXTBDYXWNPB-FJXQXJEOSA-N
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Description

(1R)-1-Cyclobutylprop-2-yn-1-amine hydrochloride is a chiral amine characterized by a cyclobutyl group attached to a propargylamine backbone and stabilized as a hydrochloride salt. The cyclobutyl ring introduces steric effects and moderate ring strain compared to smaller cyclic systems like cyclopropane.

Properties

IUPAC Name

(1R)-1-cyclobutylprop-2-yn-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N.ClH/c1-2-7(8)6-4-3-5-6;/h1,6-7H,3-5,8H2;1H/t7-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRXIXTBDYXWNPB-FJXQXJEOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC(C1CCC1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#C[C@@H](C1CCC1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-Cyclobutylprop-2-yn-1-amine;hydrochloride typically involves the reaction of cyclobutylmethylamine with propargyl bromide under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as described above. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-Cyclobutylprop-2-yn-1-amine;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential
The compound has been investigated for its potential as a therapeutic agent. Its structure suggests possible interactions with biological targets, which may lead to the development of novel drugs. Preliminary studies indicate that derivatives of (1R)-1-Cyclobutylprop-2-yn-1-amine may exhibit:

  • Antimicrobial Activity : Research has shown that similar compounds possess antimicrobial properties, making them candidates for treating infections.
  • Antifungal Properties : The compound's efficacy against fungal pathogens is being explored, which could be significant in developing antifungal treatments.
Property Description
Antimicrobial ActivityEffective against various bacterial strains
Antifungal ActivityShows promise against specific fungi

Materials Science

Synthesis of Functional Materials
(1R)-1-Cyclobutylprop-2-yn-1-amine; hydrochloride can serve as a building block in the synthesis of advanced materials. Its alkyne functional group allows for click chemistry applications, particularly in the development of:

  • Polymer Composites : The compound can be incorporated into polymer matrices to enhance mechanical properties and thermal stability.
  • Nanomaterials : Its reactivity can facilitate the formation of functionalized nanostructures, which are valuable in electronics and photonics.

Environmental Applications

Adsorption Studies
Recent studies have examined the use of amine-functionalized materials for environmental remediation. The compound's amine group can enhance the adsorption capabilities of materials used to capture pollutants from water sources.

Application Area Details
Water TreatmentEnhanced adsorption of phenolic compounds
CO2 CapturePotential use in amine-functionalized adsorbents

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of cyclobutyl derivatives demonstrated significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that modifications to the cyclobutyl group could enhance efficacy, suggesting a pathway for developing new antibiotics based on (1R)-1-Cyclobutylprop-2-yn-1-amine derivatives.

Case Study 2: Polymer Development

In another study, (1R)-1-Cyclobutylprop-2-yn-1-amine was utilized to create a novel polymer blend that exhibited improved thermal stability and mechanical strength compared to traditional polymers. This advancement has implications for the manufacturing of durable materials in various industries.

Mechanism of Action

The mechanism of action of (1R)-1-Cyclobutylprop-2-yn-1-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

Key Comparisons:

Compound Name Core Structure Substituents Key Properties
(1R)-1-Cyclobutylprop-2-yn-1-amine HCl Cyclobutyl + propargyl Hydrochloride salt High reactivity due to C≡C; moderate solubility in polar solvents
Ephedrine HCl (MPPH) Phenyl + methylamino Hydrochloride salt Sympathomimetic activity; stability influenced by microbial load
1-(2-Fluorophenyl)cyclopropanamine HCl Cyclopropyl + fluorophenyl Hydrochloride salt Enhanced metabolic stability; fluorine improves bioavailability
(1R,2R)-2-(Trifluoromethyl)cyclopropanamine HCl Cyclopropyl + CF₃ Hydrochloride salt Lipophilic; CF₃ group enhances binding to hydrophobic pockets
(1R)-1-(3,4-Dichlorophenyl)propan-1-amine HCl Phenyl + dichloro Hydrochloride salt High antimicrobial potential; Cl groups increase steric bulk

Insights:

  • Cyclobutyl vs.
  • Propargyl Group: The C≡C bond may facilitate click chemistry applications, unlike phenyl or methyl groups in analogs like ephedrine .
  • Hydrochloride Salt: Common across analogs, enhancing water solubility and crystallinity for pharmaceutical formulations .

Stability and Degradation

  • Ephedrine HCl (MPPH): Stability decreases by 30–70% in plasma/urine at -20°C over six months, with microbial activity (e.g., E. coli) accelerating degradation . Minimal inhibitory concentration (MIC) against E. coli: 87.5 ppm .
  • Target Compound: While stability data are unavailable, the cyclobutyl group’s lower strain may reduce susceptibility to enzymatic or microbial degradation compared to cyclopropane analogs. Propargyl groups, however, could increase oxidative degradation risk .

Analytical Methods

  • HPLC: Widely used for quantifying ephedrine and analogs in biological matrices (e.g., urine, plasma) .
  • Chiral Separation: Techniques like SFC and HPLC with chiral columns resolve enantiomers of amines, critical for assessing the (1R)-configuration’s pharmacological profile .

Biological Activity

(1R)-1-Cyclobutylprop-2-yn-1-amine hydrochloride is a chemical compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

  • IUPAC Name : (R)-1-cyclobutylprop-2-yn-1-amine hydrochloride
  • Molecular Formula : C7_7H11_{11}N·HCl
  • Molecular Weight : 157.63 g/mol
  • Purity : ≥95%
  • Physical Form : Powder

The biological activity of (1R)-1-cyclobutylprop-2-yn-1-amine hydrochloride is primarily attributed to its interaction with various biological targets. Research indicates that it may function as a modulator in several pathways:

  • Inhibition of Apoptosis : Initial studies suggest that compounds similar to (1R)-1-cyclobutylprop-2-yn-1-amine can inhibit myeloid cell leukemia 1 (MCL1), an anti-apoptotic protein overexpressed in many cancers. This inhibition may promote apoptosis in cancer cells, making it a candidate for cancer therapy .
  • Neuroprotective Effects : Some derivatives have shown potential neuroprotective effects, possibly through the modulation of neuroinflammatory pathways. This suggests applications in neurodegenerative diseases .
  • Antimicrobial Activity : Preliminary data indicate that the compound may exhibit antimicrobial properties, although specific mechanisms remain to be elucidated.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Apoptosis InhibitionInhibits MCL1, promoting apoptosis in cancer cells
NeuroprotectionModulates neuroinflammatory pathways; potential use in neurodegenerative diseases
AntimicrobialExhibits antimicrobial properties (specifics under investigation)

Recent Research Highlights

A study published in 2020 explored the effects of (1R)-1-cyclobutylprop-2-yn-1-amine hydrochloride on cancer cell lines. The results indicated significant apoptosis induction in MCL1-overexpressing cells, suggesting its potential as a therapeutic agent in oncology .

Another investigation focused on the compound's neuroprotective effects in models of Alzheimer's disease. The findings demonstrated a reduction in neuroinflammation markers, supporting further exploration into its utility for treating neurodegenerative conditions .

Q & A

Q. What are the common synthetic routes for preparing (1R)-1-Cyclobutylprop-2-yn-1-amine hydrochloride?

The synthesis typically involves three stages: (1) cyclopropane or cyclobutane ring formation via [2+2] cycloaddition or ring-closing metathesis, (2) introduction of the propargylamine moiety using nucleophilic substitution or alkyne-amine coupling, and (3) salt formation with hydrochloric acid. Reaction conditions (e.g., temperature, catalysts like palladium for coupling reactions) significantly influence yield and enantiomeric purity. Industrial methods optimize solvent systems (e.g., THF or dichloromethane) and stoichiometric ratios to minimize byproducts .

Q. What analytical techniques are recommended for characterizing this compound?

Key methods include:

  • NMR spectroscopy (¹H/¹³C) to confirm cyclobutyl and propargylamine structural motifs.
  • Mass spectrometry (HRMS) for molecular weight verification.
  • X-ray crystallography to resolve stereochemistry, particularly the (1R) configuration.
  • Polarimetry or chiral HPLC to assess enantiomeric excess (≥98% is typical for research-grade material) .

Q. What safety protocols are essential when handling this compound?

  • Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.
  • Conduct reactions in a fume hood due to potential HCl vapor release during salt formation.
  • Neutralize waste with sodium bicarbonate before disposal to prevent environmental contamination .

Q. How should this compound be stored to ensure stability?

Store in airtight containers under inert gas (argon/nitrogen) at -20°C to prevent hygroscopic degradation. Monitor for discoloration (yellowing indicates oxidation) using periodic TLC or HPLC analysis .

Advanced Research Questions

Q. What reaction pathways are feasible for modifying the cyclobutyl or propargylamine moieties?

  • Cyclobutyl ring : Strain-driven ring-opening via [4+2] cycloaddition with dienophiles.
  • Propargylamine : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for "click chemistry" applications.
  • Amine group : Reductive alkylation or acylation to introduce substituents while preserving stereochemistry. Reaction outcomes depend on catalyst choice (e.g., Pd vs. Cu for cross-coupling) and solvent polarity .

Q. How can researchers resolve contradictions in experimental data, such as unexpected stereochemical outcomes?

  • Perform DFT calculations to model transition states and predict stereoselectivity.
  • Use kinetic vs. thermodynamic control experiments (varying temperature/reactant ratios).
  • Cross-validate with VCD (Vibrational Circular Dichroism) or ECD (Electronic Circular Dichroism) spectroscopy .

Q. What computational methods are suitable for studying its interaction with biological targets?

  • Molecular docking (AutoDock Vina, Glide) to screen binding affinity with enzymes/receptors.
  • MD simulations (GROMACS, AMBER) to analyze conformational stability in aqueous/lipid environments.
  • QM/MM hybrid models to explore covalent bonding mechanisms (e.g., propargylamine as a Michael acceptor) .

Q. How does the cyclobutyl group influence its biological activity compared to cyclopropyl analogs?

  • Increased rigidity : Cyclobutane’s larger ring enhances binding pocket complementarity but reduces metabolic stability.
  • Steric effects : Bulkier cyclobutyl groups may hinder access to hydrophobic enzyme cavities. Comparative SAR studies using radioligand binding assays (e.g., Ki values for receptor subtypes) quantify these effects .

Q. What strategies optimize chiral resolution during synthesis?

  • Chiral auxiliaries : Use (R)-BINOL or Evans’ oxazolidinones to direct stereochemistry.
  • Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze enantiomers.
  • Dynamic kinetic resolution (DKR) : Combine racemization catalysts (e.g., Shvo’s catalyst) with enantioselective enzymes .

Q. How can retrosynthetic analysis guide the design of novel derivatives?

AI-driven platforms (e.g., Reaxys, Pistachio) suggest disconnections at the propargylamine-cyclobutyl bond. Prioritize routes with <5 synthetic steps and commercially available precursors. Validate feasibility using retrosynthetic yield prediction algorithms .

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